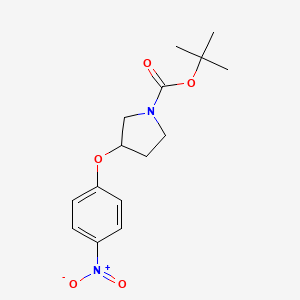

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQPXIZHVCLLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620081 | |

| Record name | tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405887-36-7 | |

| Record name | tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Boc-3-(4-nitrophenoxy)pyrrolidine as a Scaffold in Medicinal Chemistry

Executive Summary

1-Boc-3-(4-nitrophenoxy)pyrrolidine (also known as tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate) represents a critical bifunctional building block in modern drug discovery. Its value lies in the orthogonal reactivity of its two primary functional handles: the acid-labile Boc-protected amine and the redox-active nitro aromatic group.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its physicochemical properties, stereoselective synthesis, and downstream utility. As a Senior Application Scientist, I have structured this document to move beyond basic data listing, offering instead a causal analysis of why specific protocols are chosen and how to validate them experimentally.

Part 1: Structural Identity & Physicochemical Profile

The molecule exists as a chiral entity.[1][2] The biological activity of downstream targets often depends strictly on the absolute configuration at the C3 position of the pyrrolidine ring.

Core Identity Data[2][3]

| Property | Data |

| IUPAC Name | tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₅H₂₀N₂O₅ |

| Molecular Weight | 308.33 g/mol |

| CAS (Racemic) | 405887-36-7 |

| CAS ((S)-Isomer) | 218944-23-1 |

| Physical State | Solid (Pale yellow to off-white) |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |

| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic due to Boc/Nitro groups) |

Stereochemical Considerations

-

Chirality: The C3 carbon is stereogenic.

-

(S)-Enantiomer: Derived from (S)-1-Boc-3-hydroxypyrrolidine via

(retention) or (R)-1-Boc-3-hydroxypyrrolidine via Mitsunobu (inversion). -

(R)-Enantiomer: Derived inversely.

Part 2: Synthetic Pathways & Causality

The synthesis of this ether scaffold is a classic case study in stereochemical control . Two primary routes exist, and the choice depends entirely on the availability of the chiral starting material and the desired stereochemical outcome.

Pathway Analysis: vs. Mitsunobu

-

Nucleophilic Aromatic Substitution (

):-

Mechanism: The alkoxide of 1-Boc-3-hydroxypyrrolidine attacks 1-fluoro-4-nitrobenzene.

-

Stereochemistry: Retention . The C-O bond of the starting alcohol is not broken; the oxygen acts as the nucleophile.

-

Pros: Scalable, robust, no heavy metal waste (unlike Mitsunobu).

-

Cons: Requires a strong base (NaH) and anhydrous conditions.

-

-

Mitsunobu Etherification:

-

Mechanism: Activation of the alcohol by DEAD/PPh3 followed by displacement by 4-nitrophenol.

-

Stereochemistry: Inversion (Walden inversion). The C-O bond is broken and reformed.

-

Pros: Mild conditions (room temp), avoids strong bases.

-

Cons: Atom uneconomical (generates Ph3PO and hydrazine byproducts), difficult purification.

-

Synthesis Workflow Diagram

Caption: Stereochemical divergence in synthesis. The SNAr route retains configuration, while Mitsunobu inverts it.

Part 3: Self-Validating Experimental Protocol ( Route)

This protocol is designed for the (S)-enantiomer using the

Objective: Synthesis of (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine. Scale: 10 mmol basis.

Reagents

-

(S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv)

-

1-Fluoro-4-nitrobenzene (1.1 equiv)

-

Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

-

DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology

-

Deprotonation (The Critical Setup):

-

Charge a flame-dried flask with NaH (1.2 equiv) under inert atmosphere (

or Ar). -

Wash NaH with dry hexanes (2x) to remove mineral oil only if downstream NMR purity is critical; otherwise, leave it to minimize handling risk.

-

Suspend NaH in anhydrous DMF at 0°C.

-

Why: DMF is polar aprotic, solvating the cation (

) and leaving the alkoxide "naked" and highly nucleophilic.

-

-

Alkoxide Formation:

-

Add (S)-1-Boc-3-hydroxypyrrolidine (dissolved in minimal DMF) dropwise to the NaH suspension at 0°C.

-

Validation Checkpoint 1: Observe gas evolution (

). Stir for 30 mins until evolution ceases. If bubbling persists, deprotonation is incomplete.

-

-

Nucleophilic Attack:

-

Add 1-Fluoro-4-nitrobenzene (1.1 equiv) dropwise.

-

Allow the reaction to warm to Room Temperature (RT). Stir for 2-4 hours.

-

Note: The solution typically turns yellow/orange due to the formation of the nitro-aromatic complex.

-

-

Quench and Workup:

-

Validation Checkpoint 2 (TLC): Check consumption of starting alcohol. The product will be less polar (higher

) than the alcohol. -

Quench carefully with ice water. The product often precipitates as a solid.

-

Extract with EtOAc (3x). Wash organics with

(5x) to remove DMF (crucial step), then Brine (1x). -

Dry over

and concentrate.

-

-

Purification:

-

Recrystallization (EtOH/Hexanes) is often sufficient. If oil remains, use Flash Column Chromatography (Hexanes:EtOAc gradient).

-

Part 4: Chemical Reactivity & Transformations

Once synthesized, the scaffold serves as a "switchable" intermediate.

-

Nitro Reduction: The nitro group is reduced to an aniline (amine), providing a handle for amide coupling or reductive amination.

-

Conditions:

(cleanest), or

-

-

Boc Deprotection: The pyrrolidine nitrogen is exposed for diversification.

-

Conditions: TFA/DCM or HCl/Dioxane.

-

Reactivity Flowchart

Caption: Divergent reactivity profile. The molecule allows selective functionalization of either the aromatic tail or the pyrrolidine head.

Part 5: Analytical Characterization

Trustworthy identification relies on NMR. The following data is characteristic for this scaffold in

Predicted H-NMR Data (400 MHz, )

| Proton Environment | Shift ( | Multiplicity | Integration | Diagnostic Feature |

| Aromatic (Nitro ortho) | 8.20 | Doublet (d) | 2H | Part of AA'BB' system (deshielded) |

| Aromatic (Ether ortho) | 6.95 | Doublet (d) | 2H | Part of AA'BB' system (shielded by O) |

| Pyrrolidine C3-H | 4.95 - 5.05 | Multiplet (m) | 1H | Deshielded by Oxygen attachment |

| Pyrrolidine C2/C4/C5 | 3.40 - 3.70 | Multiplet (m) | 4H | Ring protons adjacent to N |

| Pyrrolidine C4 | 2.00 - 2.30 | Multiplet (m) | 2H | Ring protons (methylene) |

| Boc Group | 1.46 | Singlet (s) | 9H | Strong diagnostic singlet |

Interpretation:

-

The AA'BB' pattern (two doublets at ~8.2 and ~6.9 ppm) confirms the para-substituted aromatic ring.

-

The C3-H shift (~5.0 ppm) is the definitive proof of ether formation. If this signal is at ~4.5 ppm (similar to starting material), the reaction may have failed.

References

-

National Institutes of Health (NIH) - PubChem. 1-Boc-3-pyrrolidinol (Precursor Data). Available at: [Link].

- Mitsunobu, O.The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

Sources

Role of pyrrolidine scaffolds in medicinal chemistry

Title: The Pyrrolidine Advantage: Structural Kinetics and Synthetic Precision in Medicinal Chemistry

Executive Summary

The pyrrolidine scaffold represents a cornerstone of modern medicinal chemistry, transcending its role as a mere structural linker to become a primary driver of pharmacodynamic efficacy. Unlike flat aromatic heterocycles, the pyrrolidine ring offers a unique three-dimensional topography defined by pseudorotation —a dynamic conformational equilibrium that allows for precise tuning of receptor-ligand interactions. This guide analyzes the pyrrolidine scaffold’s physicochemical dominance, its critical role in blockbuster therapeutics (ACE inhibitors, DPP-4 inhibitors, antivirals), and its evolving utility in targeted protein degradation (PROTACs).

Structural & Physicochemical Properties: The "Proline Kink"

The utility of pyrrolidine stems from its deviation from planarity. While aromatic rings (e.g., pyrrole, pyridine) are static and flat, pyrrolidine exists in a dynamic equilibrium between two primary envelope conformations: C4-endo and C4-exo .

Conformational Control via Pseudorotation

The "puckering" of the pyrrolidine ring dictates the vector orientation of substituents.

-

C4-exo (N-type): Favored by electron-withdrawing groups (EWGs) at the 4-position (e.g., 4-fluoroproline). This conformation often aligns substituents to maximize overlap with hydrophobic pockets.

-

C4-endo (S-type): Often favored in unsubstituted proline residues within peptide chains.

Medicinal Impact: In the design of Saxagliptin (DPP-4 inhibitor), the methanopyrrolidine fused system locks the ring into a specific conformation, rigidly projecting the nitrile "warhead" toward the catalytic serine of the enzyme. This reduces the entropic penalty of binding, significantly increasing potency [1].

pKa Modulation and Solubility

The basicity of the pyrrolidine nitrogen (typically pKa ~11.3 for unsubstituted pyrrolidine) is a tunable parameter.

-

Solubility: The high basicity ensures ionization at physiological pH, improving aqueous solubility—a critical factor for oral bioavailability.

-

Basicity Tuning: Introduction of EWGs (e.g., fluorine) or adjacent carbonyls (amides) lowers the pKa, allowing medicinal chemists to optimize membrane permeability (LogD) without sacrificing solubility.

Table 1: Physicochemical Impact of Pyrrolidine Modifications

| Modification | Effect on Ring Pucker | Effect on pKa (approx.) | Medicinal Utility |

| Unsubstituted | Dynamic Equilibrium | ~11.3 | High solubility, H-bond acceptor/donor |

| 4-Fluoro (trans) | Favors C4-exo | ~10.5 | Metabolic stability, conformation lock |

| 4-Hydroxy (trans) | Favors C4-exo | ~10.8 | H-bond donor (e.g., VHL ligands) |

| 2-Cyano | Minor effect | ~9.0 | Covalent warhead (DPP-4 inhibitors) |

| Fused Cyclopropane | Rigid "Locked" Pucker | N/A (Amide) | High potency, metabolic resistance (Saxagliptin) |

Therapeutic Applications & Case Studies

ACE Inhibitors: The Proline Mimicry

The development of Angiotensin-Converting Enzyme (ACE) inhibitors is the archetype of pyrrolidine-based design.

-

Mechanism: Captopril and Lisinopril mimic the C-terminal alanine-proline sequence of Angiotensin I.

-

Role of Pyrrolidine: The ring mimics the terminal proline of the natural substrate, positioning the carboxylate to interact with the zinc ion in the ACE active site.

-

Evolution: Captopril (mercapto-alkanoyl pyrrolidine) evolved into Enalapril and Lisinopril (carboxy-alkyl dipeptides), where the pyrrolidine ring remains the constant anchor for high-affinity binding [2].

DPP-4 Inhibitors: Covalent Precision

Dipeptidyl peptidase-4 (DPP-4) inhibitors treat Type 2 diabetes by preventing the degradation of GLP-1.

-

Saxagliptin: Features a cis-4,5-methanopyrrolidine fused ring. This "bridged" pyrrolidine increases chemical stability and creates a rigid scaffold that positions the nitrile group to form a reversible covalent imidate adduct with the active site Ser630 [3].

-

Vildagliptin: Utilizes a simple cyanopyrrolidine. The nitrile group is the electrophile; the pyrrolidine ring fits the S1 specificity pocket.

Antivirals (HCV NS5A): Symmetry and Lipophilicity

HCV NS5A inhibitors like Daclatasvir and Velpatasvir utilize bis-pyrrolidine structures.

-

Symmetry: The C2-symmetric nature of NS5A dimers is matched by linking two pyrrolidine-containing effector units.

-

Role: The pyrrolidine moiety provides the necessary rigidity and lipophilicity to anchor the inhibitor into the membranous replication complex of the virus [4].

Advanced Application: PROTACs and VHL Ligands

The most cutting-edge application of pyrrolidines is in Proteolysis Targeting Chimeras (PROTACs) .

-

VHL E3 Ligase Recruitment: The Von Hippel-Lindau (VHL) protein naturally recognizes hydroxypyrrolidine residues on HIF-1α.

-

VH032 Ligand: The standard VHL recruiting ligand, VH032 , is a derivative of 4-hydroxyproline. The stereochemistry (trans-4-hydroxy) is non-negotiable; it dictates the C4-exo pucker required for deep burial into the VHL hydrophobic pocket.

-

Linker Attachment: The pyrrolidine nitrogen or the phenyl tail of VH032 serves as the vector for linker attachment, connecting the E3 ligase to the target protein [5].

Visualizing the Pyrrolidine Landscape

The following diagram illustrates the hierarchical classification of pyrrolidine-based drugs and their mechanistic logic.

Caption: Hierarchical classification of pyrrolidine therapeutics linking physicochemical properties to drug class and specific examples.

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

The most robust method for constructing highly substituted, chiral pyrrolidine scaffolds is the metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides.

Objective: Synthesis of a chiral polysubstituted pyrrolidine core (e.g., for spiro-oxindole alkaloids or proline derivatives).

Methodology: Silver(I)-Catalyzed [3+2] Cycloaddition.

Reagents & Materials

-

Dipole Precursor: Imino ester (derived from glycine ester and aldehyde).

-

Dipolarophile: Electron-deficient alkene (e.g., maleimide, nitrostyrene).

-

Catalyst: AgOAc or Ag2CO3 (5-10 mol%).

-

Chiral Ligand: Phosphoramidite or Ferrocenyl ligand (e.g., Fesulphos).

-

Solvent: DCM or Toluene (anhydrous).

-

Base: TEA or DIPEA (stoichiometric).

Step-by-Step Protocol

-

Catalyst Formation (In Situ):

-

In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 mmol) and the Chiral Ligand (0.055 mmol) in anhydrous DCM (2 mL).

-

Stir at room temperature for 30 minutes to form the active chiral Lewis acid complex.

-

-

Ylide Generation:

-

Add the Imino ester (1.0 mmol) and TEA (1.1 mmol) to the catalyst mixture.

-

Mechanistic Note: The base deprotonates the imino ester, generating the azomethine ylide dipole, which coordinates to the Ag(I) center.

-

-

Cycloaddition:

-

Cool the reaction mixture to -20°C (to maximize enantioselectivity).

-

Add the Dipolarophile (1.1 mmol) slowly.

-

Stir at -20°C for 12-24 hours. Monitor by TLC or LC-MS.

-

-

Work-up:

-

Filter the mixture through a short pad of Celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Confirm structure via 1H-NMR (diagnostic pyrrolidine ring protons at 3.5-4.5 ppm) and stereochemistry via NOESY or X-ray crystallography.

-

Diagram: Catalytic Cycle of [3+2] Cycloaddition

Caption: Catalytic cycle for the Ag(I)-mediated asymmetric 1,3-dipolar cycloaddition to form chiral pyrrolidines.

Future Perspectives

The pyrrolidine scaffold is moving beyond simple inhibition.

-

Covalent Inhibitors: Expanding beyond nitriles to acrylamides attached to pyrrolidine rings (e.g., BTK inhibitors like Acalabrutinib use a pyrrolidine linker for solubility).

-

Fragment-Based Drug Discovery (FBDD): Pyrrolidine fragments are ideal for probing "3D space" in binding pockets, offering higher hit rates than flat aromatic fragments.

-

Green Synthesis: Recent advances in 2024 highlight flow chemistry and photoredox catalysis to synthesize functionalized pyrrolidines from simple amines and alkenes, reducing reliance on heavy metals [6].

References

-

Fichera, A. (2016). Saxagliptin: A Dipeptidyl Peptidase-4 Inhibitor for the Treatment of Type 2 Diabetes. Clinical Diabetes. Link

-

Patchett, A. A., et al. (1980). A new class of angiotensin-converting enzyme inhibitors. Nature. Link

-

Tiz, D. B., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Link

-

Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature. Link

-

Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules. Journal of the American Chemical Society. Link

-

Zuo, L., et al. (2024). 2-Substituted Pyrrolidines via Copper-Catalyzed Intramolecular Amination. Journal of Organic Chemistry. Link

Technical Safety Monograph: Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Executive Summary & Chemical Identity

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a functionalized pyrrolidine scaffold widely employed in medicinal chemistry for structure-activity relationship (SAR) studies. It serves as a critical intermediate, typically yielding 3-(4-nitrophenoxy)pyrrolidine salts upon deprotection or aniline derivatives upon nitro-reduction.

While mono-nitro aromatic compounds are generally stable, this molecule presents a dual-hazard profile: the toxicological potential of the nitroaromatic moiety and the physicochemical hazards associated with the acid-labile tert-butoxycarbonyl (Boc) protecting group.

Chemical Profile

| Property | Specification |

| CAS Number | 405887-36-7 (Racemic) / 218944-23-1 (S-Enantiomer) |

| Molecular Formula | C₁₅H₂₀N₂O₅ |

| Molecular Weight | 308.33 g/mol |

| Physical State | Solid (Yellow to Brown powder) |

| Storage Condition | 2–8°C (Inert atmosphere recommended) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

Structural Hazard Analysis (SAR Assessment)

As a Senior Scientist, it is insufficient to merely read an SDS. We must understand the causality of the hazards based on the molecular structure to predict behavior in novel experimental conditions.

The Nitroaromatic Moiety (Toxicity & Energetics)

-

Toxicological Alert: Nitroaromatics are established methemoglobin formers. Absorption through skin or inhalation can oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), impairing oxygen transport.

-

Energetic Potential: While mono-nitro compounds are rarely detonable, they possess high decomposition energies. Heating this compound to dryness (>150°C) or subjecting it to strong impact can trigger rapid decomposition, especially in the presence of metals or strong bases.

The Boc-Carbamate (Pressure Hazard)[3]

-

Acid Lability: The tert-butyl carbamate is designed to cleave in acidic media (e.g., TFA, HCl).

-

Gas Evolution: The deprotection mechanism releases isobutylene gas and carbon dioxide . In a sealed vessel, this generates significant pressure, presenting a rupture hazard if not vented properly.

Comprehensive Risk Assessment

The following classification aligns with GHS standards based on structural analogs and available vendor data.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2] |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1] |

Visualizing the Safety Hierarchy

The following diagram illustrates the logical flow of exposure control, prioritizing engineering controls over PPE.

Figure 1: Hierarchy of Controls for handling solid nitroaromatic intermediates.

Operational Protocols

Storage and Stability

-

Temperature: Store at 2–8°C . Room temperature storage can lead to slow hydrolysis of the ester or carbamate, turning the yellow solid into a brown, sticky gum.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture accelerates hydrolysis.

-

Incompatibilities: Keep isolated from strong bases (potential for nucleophilic aromatic substitution on the nitro ring) and strong acids (premature Boc removal).

Safe Weighing Procedure

-

Static Risk: Fine organic powders often accumulate static charge. Use an antistatic gun or ionizer bar before weighing to prevent powder scattering (inhalation risk).

-

Containment: Weigh only inside a certified chemical fume hood. Do not use open balances on benchtops.

Synthesis Workflow: Boc-Deprotection

The most common reaction with this scaffold is the removal of the Boc group.[3] This is a high-risk operational step due to gas evolution.

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR 4M HCl in Dioxane.

Protocol:

-

Dissolution: Dissolve the substrate in DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0°C. Why? To control the exotherm of acid addition and increase the solubility of the generated isobutylene gas, preventing rapid bubbling.

-

Acid Addition: Add TFA dropwise.

-

Venting (CRITICAL): Do NOT seal the reaction vessel tightly. Use a needle vent or a bubbler.

-

Quenching: Neutralize carefully. The amine salt product is water-soluble.

Figure 2: Process safety logic for Boc-deprotection, highlighting the critical venting requirement.

Emergency Response

In the event of exposure, immediate action is required to mitigate nitro-compound toxicity.

| Scenario | Immediate Action | Medical Rationale |

| Skin Contact | Wash with soap/water for 15 min. Discard contaminated leather. | Nitro compounds absorb transdermally. Solvents (DCM) accelerate this absorption. |

| Inhalation | Move to fresh air.[1][2][6] Administer oxygen if breathing is labored. | Monitor for signs of methemoglobinemia (cyanosis/blue lips) for 24 hours. |

| Eye Contact | Rinse cautiously with water for 15 min.[1] Remove contact lenses.[1][2] | The solid is a mechanical irritant and pH active. |

| Spill Cleanup | Dampen with water/ethanol to suppress dust. Scoop into hazardous waste. | Avoid dry sweeping to prevent dust clouds (inhalation/explosion risk). |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68973590 (Related Structure). Retrieved from [Link][7]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine. (General class tox data). Retrieved from [Link]

-

ACS Green Chemistry Institute. Reagent Guide: Boc Deprotection. (Process safety for gas evolution). Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. united-initiators.com [united-initiators.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nj.gov [nj.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate | C16H23NO3 | CID 68973590 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Storage & Handling of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

[1]

Executive Summary

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 218944-23-1 for (S)-isomer; 405887-36-7 for racemate) serves as a critical intermediate in the synthesis of pyrrolidine-based pharmaceutical scaffolds.[1][2] Its stability is governed by two competing functionalities: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the redox-active 4-nitrophenoxy moiety.[1]

Optimal preservation requires a storage strategy that mitigates acid-catalyzed deprotection , spontaneous thermal decarboxylation , and photochemical reduction .[1] This guide defines a rigorous storage protocol to maintain purity >98% over extended periods.

Physicochemical Profile & Stability Factors

Understanding the molecule's intrinsic vulnerabilities is the first step in designing a storage protocol.[1]

| Property | Specification | Critical Stability Implication |

| Molecular Formula | - | |

| Molecular Weight | 308.33 g/mol | - |

| Physical State | Yellow to Brown Solid | Color darkening often indicates nitro-reduction or oxidation.[1] |

| Melting Point | 98-102°C (Typical) | High thermal stability, but avoid storage >40°C to prevent Boc thermolysis.[1] |

| Solubility | DMSO, DCM, MeOH | Hydrophobic nature requires dry storage to prevent moisture sorption. |

| pKa (Conjugate Acid) | ~ -2 to -3 (Carbamate) | Extremely weak base; protonation leads to rapid decomposition.[1] |

The Boc-Lability Mechanism

The primary degradation risk is the loss of the Boc group.[1] While generally stable to base, the carbamate linkage is susceptible to acid-catalyzed cleavage and thermal elimination.[1] Even trace acidity (e.g., from HCl vapors in a shared fridge) can catalyze the formation of the tert-butyl cation and carbamic acid, which spontaneously decarboxylates.

The Nitro-Phenoxy Vulnerability

The 4-nitrophenoxy group is robust but susceptible to reduction to the aniline derivative (4-aminophenoxy) if exposed to strong reducing agents or specific photochemical conditions.[1] The ether linkage is generally chemically inert under standard storage conditions.[1]

Critical Degradation Pathways[1]

The following diagram illustrates the mechanistic pathways that storage conditions must prevent.

Figure 1: Mechanistic degradation pathways.[1] The protocol aims to block the Acid, Heat, and UV nodes.

Validated Storage Protocol

This protocol is designed to be self-validating. If the compound degrades, the physical changes (gas evolution, color change) will be immediately apparent upon inspection.

Primary Containment (The Micro-Environment)

-

Vessel: Amber borosilicate glass vials with Teflon-lined screw caps.

-

Why: Amber glass blocks UV/blue light (protecting the nitro group). Teflon liners prevent leaching of plasticizers which can occur with standard polyethylene caps.[1]

-

-

Atmosphere: Argon or Nitrogen backfill.[1]

-

Desiccant: Do not place desiccant directly in the product vial.[1] Place the vial inside a secondary container (e.g., a larger jar) containing activated silica gel or molecular sieves.

Temperature Control

-

Short-Term (< 1 Month): 2°C to 8°C (Standard Refrigeration).

-

Long-Term (> 1 Month): -20°C (Freezer).

-

Mechanism:[3] At -20°C, the kinetic rate of spontaneous thermal decarboxylation is effectively zero.[1]

-

Thawing Protocol:CRITICAL. Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces condensation, which creates a localized acidic environment (carbonic acid from atmospheric CO2) that accelerates Boc removal.

-

Segregation[1]

-

Acid Isolation: Never store in the same secondary containment box as volatile acids (HCl, TFA, Acetic Acid). Cross-contamination via vapor phase is a common cause of "mysterious" Boc deprotection.[1]

Quality Control & Re-Validation

Before using the reagent in critical synthesis, perform the following checks.

Visual Inspection (Pass/Fail)

-

Pass: Free-flowing powder (yellow/brown).[1]

-

Fail: Clumping (moisture ingress), sticky residue (hydrolysis), or significant darkening (oxidation).

-

Fail: Pressure buildup (pop sound) upon opening (indicates

/isobutylene evolution).

Analytical Verification (1H NMR)

Run a quick 1H NMR in

| Region (ppm) | Multiplicity | Assignment | Diagnostic for Degradation |

| 1.40 - 1.45 | Singlet (9H) | Boc tert-butyl | Loss of integration or shift indicates deprotection.[1] |

| 8.15 - 8.25 | Doublet (2H) | Nitro-aromatic | Shift upfield indicates reduction to aniline.[1] |

| 5.10 - 5.20 | Multiplet (1H) | C3-H (Ether linkage) | Disappearance indicates gross decomposition.[1] |

Workflow Logic for Handling

The following decision tree outlines the handling process to ensure integrity from receipt to usage.

Figure 2: Standard Operating Procedure (SOP) for receipt and storage.

Safety Information (GHS)

While this guide focuses on storage, safety is paramount during handling.

References

-

Sigma-Aldrich. (S)-Tert-Butyl 3-(4-Nitrophenoxy)pyrrolidine-1-carboxylate Safety Data Sheet. Retrieved from .[1]

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[1] (Mechanistic basis for acid sensitivity).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on Boc stability and cleavage conditions).

-

PubChem. Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate Compound Summary. Retrieved from .[1]

-

ChemScene. Product Information: Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate. Retrieved from .[1]

Sources

- 1. tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | C9H18N2O3 | CID 11229445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HYGEN™ Microfiber Cloths | RCP [rubbermaidcommercial.com]

- 3. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential therapeutic targets for pyrrolidine derivatives

Title: Pyrrolidine Derivatives in Modern Therapeutics: Structural Pharmacology, Target Engagement, and Synthetic Protocols[1]

Executive Summary

The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—is a "privileged structure" in medicinal chemistry. Its thermodynamic stability, defined conformational space, and ability to mimic the proline residue in peptide chains make it an indispensable scaffold for drug design. Unlike planar aromatic heterocycles, pyrrolidine offers three-dimensional spatial projection (sp3 hybridization), allowing for precise stereochemical control in ligand-target interactions. This technical guide analyzes three critical therapeutic targets for pyrrolidine derivatives—DPP-4 (Metabolic), MMPs (Oncology), and CCR5 (Immunology)—and provides a validated experimental framework for their synthesis and evaluation.

Section 1: Structural Pharmacology of the Pyrrolidine Scaffold

The ubiquity of pyrrolidine in approved drugs (e.g., Captopril, Vildagliptin, Procyclidine) stems from specific physicochemical properties that drive target affinity:

-

Basicity & Ionization: The secondary amine in pyrrolidine (pKa ~11.3) is highly basic. At physiological pH, it exists predominantly as a cation, facilitating ionic interactions with aspartate or glutamate residues in receptor binding pockets (e.g., GPCRs).

-

Conformational Restriction: When incorporated into peptide mimetics, the pyrrolidine ring restricts the rotation of the N-Cα bond (

angle). This entropy reduction lowers the energy penalty for binding, often resulting in higher affinity compared to flexible acyclic amines. -

Proline Mimicry: Many proteases (e.g., DPP-4, POP) specifically recognize proline residues. Pyrrolidine derivatives act as transition-state analogues, effectively "tricking" these enzymes.

Section 2: Primary Therapeutic Targets

Dipeptidyl Peptidase-4 (DPP-4) – Diabetes & Obesity

DPP-4 is a serine protease that inactivates incretin hormones (GLP-1 and GIP).[2][3][4] Inhibiting DPP-4 extends the half-life of these hormones, enhancing insulin secretion.

-

Mechanism of Action: Pyrrolidine-based inhibitors (e.g., Vildagliptin, Saxagliptin) often contain a "warhead" (nitrile or boronic acid) at the 2-position. The pyrrolidine ring occupies the S1 hydrophobic pocket of the enzyme.

-

Causality: The nitrile group forms a reversible covalent imidate adduct with the hydroxyl group of the catalytic Serine-630 residue. This covalent trapping is crucial for high potency (sub-nanomolar

).

Matrix Metalloproteinases (MMPs) – Oncology

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.

-

Targeting Logic: Pyrrolidine hydroxamates act as chelators of the catalytic Zinc ion (

) in the MMP active site. The pyrrolidine ring serves as a rigid spacer, directing the hydroxamic acid group to the metal center while positioning side chains into the S1' specificity pocket to distinguish between MMP subtypes (e.g., MMP-2 vs. MMP-9).

CCR5 Antagonists – Immunology (HIV Entry)

CCR5 is a co-receptor for HIV-1 entry.

-

Binding Mode: Pyrrolidine derivatives (often linked to tropane or piperidine systems) bind to a hydrophobic pocket within the transmembrane helices of CCR5. The basic nitrogen interacts with Glu283, stabilizing the receptor in an inactive conformation that prevents the viral envelope protein (gp120) from binding.

Section 3: Visualizing the Logic

The following diagram illustrates the Structural Activity Relationship (SAR) logic connecting the pyrrolidine scaffold to these diverse targets.

Caption: SAR logic map linking pyrrolidine structural modifications to specific therapeutic mechanisms.

Section 4: Validated Experimental Protocols

To ensure reproducibility, we focus on a modular synthesis via 1,3-Dipolar Cycloaddition (Click Chemistry) followed by a Fluorometric DPP-4 Assay .

Synthesis: Regioselective [3+2] Cycloaddition

This method constructs highly substituted pyrrolidine rings with defined stereochemistry.

-

Reagents: Sarcosine (secondary amine source), Paraformaldehyde, Chalcone derivatives (dipolarophile).

-

Workflow:

-

Azomethine Ylide Formation: Reflux Sarcosine (1.0 eq) and Paraformaldehyde (1.5 eq) in Toluene. The decarboxylation generates the reactive 1,3-dipole in situ.

-

Cycloaddition: Add the dipolarophile (e.g., (E)-chalcone, 1.0 eq).

-

Reflux: Heat at 110°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Evaporate solvent. Purify via column chromatography (Silica gel, 100-200 mesh).

-

-

Causality Check: Toluene is chosen over polar solvents to minimize water interference with the ylide formation. The in situ generation prevents dipole dimerization.

Biological Evaluation: DPP-4 Inhibition Assay

A self-validating fluorometric protocol using the substrate Gly-Pro-AMC.

-

Principle: DPP-4 cleaves the Gly-Pro dipeptide, releasing fluorescent AMC (7-Amino-4-methylcoumarin). Inhibitors prevent this release.[2]

-

Protocol:

-

Buffer Prep: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA.

-

Enzyme Mix: Dilute recombinant human DPP-4 (rhDPP4) to 10 ng/mL in buffer.

-

Inhibitor Incubation: Add 10 µL of synthesized pyrrolidine derivative (various concentrations in DMSO) to 40 µL enzyme mix. Incubate 10 mins at 37°C.

-

Control: DMSO only (100% activity).

-

Blank: Buffer only (no enzyme).

-

-

Substrate Start: Add 50 µL of 20 µM Gly-Pro-AMC substrate.

-

Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.

-

-

Validation: Calculate % Inhibition =

. A linear reaction rate (

Section 5: Data Summary & Comparative Analysis

The following table summarizes the expected activity profiles for pyrrolidine derivatives across different targets based on substituent electronics.

| Target | Key Substituent (R) | Binding Mode | Typical IC50 / Ki | Critical Residue Interaction |

| DPP-4 | 2-Cyano (Nitrile) | Covalent (Reversible) | < 10 nM | Ser630 (Catalytic Triad) |

| MMP-9 | Hydroxamic Acid | Metal Chelation | 5 - 50 nM | Catalytic Zinc ( |

| CCR5 | 4-Phenylpiperidine | Allosteric / Ionic | 1 - 100 nM | Glu283 (TM Helix) |

| POP | Prolyl-boronic acid | Covalent (Reversible) | < 1 nM | Ser554 |

Section 6: Experimental Workflow Diagram

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

-

Review on Pyrrolidine Biological Activities

-

DPP-4 Inhibition Mechanism

-

Synthesis Protocol ([3+2] Cycloaddition)

-

MMP Inhibitors

-

General Drug Discovery Context

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Source:Molecules (via PMC).

-

URL:[Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]

- 8. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

High-Performance Synthesis of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Executive Summary & Strategic Analysis

The synthesis of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate represents a classic etherification of an electron-deficient aromatic system. This intermediate is a critical scaffold in medicinal chemistry, often serving as a precursor for amino-pyrrolidine derivatives used in GPCR ligands and kinase inhibitors.

Route Selection: SNAr vs. Mitsunobu

For this specific target, two primary pathways exist. The choice depends heavily on the desired stereochemistry and scalability.

| Feature | Route A: SNAr (Recommended) | Route B: Mitsunobu |

| Mechanism | Nucleophilic Aromatic Substitution | Dehydrative Coupling |

| Reagents | NaH, 1-Fluoro-4-nitrobenzene | PPh3, DIAD, 4-Nitrophenol |

| Stereochemistry | Retention of Configuration | Inversion of Configuration (Walden) |

| Atom Economy | High | Low (Generates Ph3PO, Hydrazine) |

| Scalability | Excellent | Moderate (Purification difficult) |

Expert Decision: The SNAr pathway using sodium hydride (NaH) and 1-fluoro-4-nitrobenzene is the Gold Standard for this synthesis. It offers superior atom economy, easier purification, and retention of stereochemistry (critical if starting from chiral 3-hydroxypyrrolidine). The 4-nitro group provides exceptional activation for the displacement of the fluoride leaving group.

Primary Protocol: SNAr Etherification

This protocol details the synthesis via Nucleophilic Aromatic Substitution.[1] It is designed to be self-validating: the color change and gas evolution serve as real-time process indicators.

Reaction Scheme & Mechanism

The reaction proceeds via the deprotonation of the secondary alcohol to form a reactive alkoxide, which attacks the ipso-carbon of the aryl fluoride, forming a Meisenheimer complex before eliminating the fluoride ion.

Caption: Logical flow of the SNAr mechanism showing critical intermediates and byproducts.

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Density | Role |

| N-Boc-3-hydroxypyrrolidine | 187.24 | 1.0 | Solid | Substrate |

| 1-Fluoro-4-nitrobenzene | 141.10 | 1.2 | 1.33 g/mL | Electrophile |

| Sodium Hydride (60% in oil) | 24.00 | 1.5 | Solid | Base |

| DMF (Anhydrous) | 73.09 | - | - | Solvent |

Detailed Step-by-Step Procedure

Step 1: Setup and Deprotonation

-

Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with nitrogen or argon.

-

Charge the flask with N-Boc-3-hydroxypyrrolidine (10.0 mmol, 1.87 g) and anhydrous DMF (30 mL).

-

Cool the solution to 0°C using an ice/water bath.

-

Critical Step: Carefully add Sodium Hydride (60% dispersion, 15.0 mmol, 0.60 g) portion-wise over 10 minutes.

-

Observation: Vigorous bubbling (H2 gas) will occur. Ensure adequate venting.

-

-

Stir the mixture at 0°C for 30 minutes to ensure complete formation of the alkoxide. The solution typically turns slightly turbid or yellow.

Step 2: Nucleophilic Attack

-

Add 1-Fluoro-4-nitrobenzene (12.0 mmol, 1.69 g, ~1.27 mL) dropwise to the reaction mixture at 0°C.

-

Note: If using 1-Chloro-4-nitrobenzene, heating to 60-80°C is often required. The fluoro-analog reacts at room temperature due to the higher electronegativity of fluorine stabilizing the transition state.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 4–6 hours.

-

Monitoring: Check by TLC (30% EtOAc in Hexanes). The starting alcohol (lower Rf) should disappear, and a new UV-active spot (higher Rf) should appear.

-

Step 3: Workup & Isolation

-

Quench the reaction carefully by adding saturated NH4Cl solution (20 mL) dropwise at 0°C.

-

Dilute with Ethyl Acetate (100 mL) and Water (100 mL).

-

Separate the layers.[2][4][7][8] Wash the organic phase with:

-

Water (3 x 50 mL) – Crucial to remove DMF.

-

Brine (1 x 50 mL).

-

-

Dry the organic layer over anhydrous Na2SO4 .

-

Filter and concentrate under reduced pressure to yield the crude yellow solid/oil.

Step 4: Purification

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

-

Yield: Expected yield is 85–95%.

Experimental Workflow Visualization

Caption: Operational workflow emphasizing the critical DMF removal step during workup.

Characterization Data

Confirm the identity of the product using the following expected signals.

-

Physical State: Pale yellow solid or viscous oil.

-

LC-MS: [M+H]+ not typically observed for Boc compounds (often [M+Na]+ or [M-Boc+H]+). Look for [M-tBu+H] = 253.1 or [M+Na] = 331.1.

-

1H NMR (400 MHz, CDCl3):

-

δ 8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to NO2)

-

δ 6.95 (d, J = 9.0 Hz, 2H, Ar-H ortho to ether)

-

δ 4.98 (m, 1H, CH-O)

-

δ 3.40–3.70 (m, 4H, CH2-N)

-

δ 2.10–2.30 (m, 2H, CH2-CH-O)

-

δ 1.46 (s, 9H, Boc-tBu)

-

Expert Insights & Troubleshooting

Stereochemical Integrity[5]

-

SNAr Route: If you start with (S)-(-)-1-Boc-3-pyrrolidinol, you will obtain (S)-tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate . The reaction occurs at the oxygen atom, leaving the chiral center at C3 untouched.

-

Mitsunobu Route: If you use the Mitsunobu conditions (PPh3/DIAD), the stereocenter will invert .[2] Starting with (S)-alcohol yields the (R)-ether.

Common Pitfalls

-

Water Contamination: NaH is extremely moisture-sensitive. Ensure DMF is anhydrous (<50 ppm H2O). Water will consume NaH and produce NaOH, which is a poorer base for this reaction and can hydrolyze the ester.

-

DMF Removal: DMF has a high boiling point. Incomplete washing with water during workup will leave DMF in the crude oil, complicating crystallization and NMR analysis. The "3x Water Wash" rule is mandatory.

-

Exotherm: The addition of NaH to the alcohol releases hydrogen gas and heat. On a large scale (>10g), this must be controlled strictly to prevent thermal runaway.

Safety & Hazards

-

Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Store under inert gas. Dispose of by slow addition to isopropanol.

-

1-Fluoro-4-nitrobenzene: Toxic if swallowed or absorbed through skin. Strong skin irritant.

-

Nitro Compounds: While this specific intermediate is generally stable, nitroaromatics can be energetic. Avoid distilling to dryness at high temperatures (>150°C).

References

-

SNAr Methodology

-

Mechanism and Scope: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

-

Specific Synthesis Precedents

-

Analogous Synthesis on Pyrrolidine Scaffolds: Patent WO2008053300A1 - Preparation of pyrrolidine derivatives as NK1 antagonists. (Demonstrates NaH/DMF conditions for arylation of N-Boc-pyrrolidinol). Link

-

-

Mitsunobu Alternative

-

Chemical Safety Data

-

1-Fluoro-4-nitrobenzene SDS: PubChem Compound Summary for CID 13532. Link

-

Sources

- 1. youtube.com [youtube.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 854055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application in targeted protein degradation

Executive Summary

Targeted Protein Degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from "occupancy-driven" pharmacology (inhibition) to "event-driven" pharmacology (catalytic turnover). Unlike traditional small molecule inhibitors (SMIs) that require high systemic exposure to maintain target saturation, PROTACs act sub-stoichiometrically to recruit an E3 ubiquitin ligase to a Protein of Interest (POI), triggering polyubiquitination and subsequent proteasomal degradation.

This guide provides a rigorous, field-validated workflow for characterizing PROTACs, moving from biophysical ternary complex assembly to cellular kinetic profiling.

Phase 1: The Mechanism & Rational Design

The success of a PROTAC depends on the formation of a productive Ternary Complex (POI : PROTAC : E3 Ligase).[][2][3] This complex must be stable enough to allow ubiquitin transfer but transient enough to allow the PROTAC to recycle and degrade multiple POI molecules.

Mechanism of Action (MOA) Visualization

Figure 1: The catalytic cycle of PROTAC-mediated degradation. Note the recycling step which drives high potency.

Phase 2: In Vitro Characterization (Biophysical)

Before cellular testing, one must validate that the PROTAC bridges the POI and E3 ligase. The "Hook Effect" is the most critical phenomenon to monitor here.

The "Hook Effect" Explained

At optimal concentrations, the PROTAC acts as a bridge. However, at excessive concentrations, PROTAC molecules saturate the binding sites on both the POI and the E3 ligase individually, forming binary complexes (POI-PROTAC and E3-PROTAC) that cannot interact.[4] This results in a bell-shaped dose-response curve.

Protocol A: TR-FRET Ternary Complex Assay

Objective: Quantify the formation of the POI:PROTAC:E3 complex in solution. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5]

Reagents:

-

Donor: Anti-GST-Terbium (targeting GST-tagged E3 Ligase).

-

Acceptor: Streptavidin-XL665 (targeting Biotinylated POI).

-

Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT. Note: Low detergent is critical to prevent PROTAC aggregation.

Step-by-Step Protocol:

-

Protein Prep: Dilute GST-E3 Ligase and Biotin-POI to 10 nM final concentration in Assay Buffer.

-

Compound Titration: Prepare a 10-point serial dilution of the PROTAC in DMSO (keep final DMSO < 1%).

-

Assembly:

-

Add 5 µL of PROTAC dilution to a 384-well low-volume white plate.

-

Add 5 µL of Protein Mix (E3 + POI).

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Detection:

-

Add 10 µL of Detection Mix (Anti-GST-Tb + SA-XL665).

-

Incubate for 60 minutes at RT (protect from light).

-

-

Read: Measure on a TR-FRET compatible reader (e.g., PHERAstar).

-

Excitation: 337 nm.

-

Emission: 665 nm (Acceptor) and 620 nm (Donor).

-

Calculate Ratio:

.

-

Interpretation:

-

Bell Curve: A successful PROTAC will show increasing signal up to a peak, followed by a decrease (Hook Effect).

-

Cooperativity (

): If the ternary complex forms at concentrations lower than the binary affinities (

Phase 3: Cellular Degradation Kinetics

Traditional Western Blots are low-throughput and semi-quantitative. For TPD, kinetic monitoring is superior to determine degradation rates and recovery (resynthesis) after washout.

Protocol B: HiBiT Lytic & Live-Cell Assays

Objective: High-throughput quantification of endogenous protein levels. System: Promega HiBiT (11-amino acid tag) knocked into the endogenous locus via CRISPR/Cas9.

Comparison of Methods:

| Feature | Western Blot | HiBiT (Lytic) | HiBiT (Live Cell) |

| Throughput | Low (10-15 samples) | High (384-well) | High (384-well) |

| Quantification | Semi-quantitative | Quantitative (Luminescence) | Quantitative (Kinetic) |

| Sensitivity | Nanogram range | Attomole range | Attomole range |

| Time-Resolution | Endpoint only | Endpoint only | Real-time (0-24h+) |

Step-by-Step Protocol (Live Cell Kinetic):

-

Cell Engineering: Use CRISPR-Cas9 to insert the HiBiT tag at the N- or C-terminus of the POI in cells stably expressing LgBiT (Large BiT).

-

Seeding: Plate 5,000 cells/well in a 384-well white tissue culture plate using CO₂-independent media.

-

Substrate Addition: Add Nano-Glo Endurazine substrate (diluted 1:100). This substrate is cell-permeable and stable for >24 hours.

-

Equilibration: Incubate for 2 hours at 37°C to establish baseline luminescence.

-

Treatment: Add PROTACs (10-point dose response).

-

Measurement: Measure luminescence every 15 minutes for 24 hours.

Data Output:

- : Concentration required for 50% degradation.[6]

- : Maximum degradation depth (e.g., 95% loss).

-

Rate: Calculate the slope of the degradation phase.

Phase 4: Mechanistic Validation (The "Trust" Framework)

To ensure the observed loss of signal is due to TPD and not cytotoxicity or transcriptional downregulation (off-target effects), you must perform "Rescue Experiments."

Validation Decision Tree

Figure 2: Logical flowchart for validating UPS-dependent degradation.

Critical Controls:

-

MG-132 / Epoxomicin: Pre-treat cells for 1 hour. If degradation is blocked, the mechanism is proteasome-dependent.

-

MLN4924: Inhibits NAE (NEDD8-activating enzyme), preventing the activation of Cullin-RING ligases. Blocks degradation if it is CRL-dependent.

-

Negative Control Compound: Synthesize a diastereomer of the PROTAC (e.g., VHL epimer) that cannot bind the E3 ligase. It should show zero degradation [2].

References

-

Sakamoto, K. M., et al. (2001).[7][8][9] Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[7] Proceedings of the National Academy of Sciences, 98(15), 8554–8559.[8] Link[8][10]

-

Bondeson, D. P., & Crews, C. M. (2017).[11] Targeted Protein Degradation by Small Molecules.[3][9][12][13] Annual Review of Pharmacology and Toxicology, 57, 107–123. Link

-

Promega Corporation. (n.d.). HiBiT Targeted Protein Degradation Assays. Promega Applications. Link

-

Casement, R., et al. (2022).[14] Mechanistic and Structural Features of PROTAC Ternary Complexes. Chemical Society Reviews. Link

Sources

- 2. mdpi.com [mdpi.com]

- 3. pl.promega.com [pl.promega.com]

- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Target Degradation [promega.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Application Note: Chemoselective Handling of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

This Application Note is structured to address the specific chemical behavior of tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 218944-23-1 / 405887-36-7). It focuses on the critical distinction between productive functionalization (reduction to amines) and destructive interference (nucleophilic cleavage by amines).[1]

Strategic Overview & Chemical Logic

tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a bifunctional "masked" scaffold widely used in the synthesis of kinase inhibitors, PROTACs, and GPCR ligands. Its value lies in its orthogonality:

-

The Boc Group: Protects the secondary pyrrolidine amine.[1]

-

The Nitro Group: A "masked" aniline (aromatic amine) that activates the phenyl ring.[1]

-

The Ether Linkage: The structural bridge.[1]

The "Reaction with Amines" Paradox

When researchers ask about the reaction of this substrate with amines, two distinct scenarios must be distinguished. Failure to distinguish these leads to low yields or scaffold degradation.[1]

-

Scenario A: Synthesis of Amine Derivatives (Intended Use). The goal is to convert the nitro group (

) into an aniline ( -

Scenario B: Nucleophilic Attack by External Amines (The Liability). Direct exposure of the substrate to nucleophilic amines (especially primary amines) at elevated temperatures can trigger Nucleophilic Aromatic Substitution (

) .[1] The nitro group activates the benzene ring, making the pyrrolidine-3-ol moiety a leaving group. This cleaves the scaffold.[1][2]

This guide provides protocols for Scenario A (Reduction) while detailing the stability boundaries to prevent Scenario B (Cleavage).

Critical Liability: Cleavage Pathway

Warning: Before attempting any coupling, understand that the ether linkage is activated.[1]

The para-nitro group acts as a strong electron-withdrawing group (EWG), lowering the electron density of the benzene ring. While 4-nitrophenoxy is not as labile as 4-fluoronitrobenzene, it can be displaced by strong nucleophiles (like primary alkyl amines) in polar aprotic solvents (DMSO, DMF) at temperatures

Mechanism of Degradation

If you treat the substrate with an amine (

Stability Protocol:

-

Solvent Choice: Avoid high-boiling basic solvents if the reaction does not require them.

-

Temperature Limit: Maintain reaction temperatures

when strong amine nucleophiles are present, unless the nitro group has already been reduced. -

Deactivation: Once the nitro group is reduced to an aniline, the ring becomes electron-rich, and the ether linkage becomes chemically inert to

, allowing for harsher conditions in subsequent steps.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways: the productive reduction (Green) versus the destructive cleavage (Red).[1]

Figure 1: Chemoselective pathways.[1] Path 1 (Reduction) deactivates the SNAr liability.[1] Path 3 represents the degradation risk when reacting directly with amines.[1]

Detailed Protocols

Protocol A: Chemoselective Reduction (Nitro Aniline)

Objective: Convert the nitro group to an amino group without cleaving the ether or removing the Boc group.[1]

Preferred Method: Iron/Ammonium Chloride (Gentle, high tolerance).[1]

Note: Catalytic hydrogenation (

Materials:

-

Iron powder (5.0 eq, -325 mesh preferred)[1]

-

Ammonium Chloride (

, 5.0 eq)[1] -

Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate in 20 mL Ethanol.

-

Activation: Add 5 mL of water and the solid

(860 mg). Stir until partially dissolved. -

Reduction: Add Iron powder (900 mg) in one portion.

-

Heating: Heat the suspension to 70°C with vigorous stirring.

-

Work-up:

-

Yield: Expect 90-95% of a tan/off-white solid. This intermediate is now stable to nucleophilic attack and ready for amide coupling.[1]

Protocol B: Reductive Amination (One-Pot Synthesis)

Objective: If the goal is to react the nitro compound directly to form a secondary aniline (e.g., N-alkyl-4-(pyrrolidin-3-yloxy)aniline).

Method:

-

Perform Protocol A to isolate the crude aniline.[1]

-

Do not purify if purity is >90%.

-

Dissolve aniline in DCE (Dichloroethane).[1]

-

Add the desired Aldehyde (1.1 eq) and Sodium Triacetoxyborohydride (

, 1.5 eq). -

Stir at RT for 4-16 hours.

-

Why this order? Attempting to mix the nitro-substrate, an amine, and a reducing agent simultaneously is inefficient.[1] Stepwise reduction-then-alkylation is robust.

-

Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table

| Reagent/Condition | Compatibility | Outcome/Risk |

| Primary Amines (RT) | High | Stable. No reaction unless activated.[1] |

| Primary Amines (>80°C) | Low | Risk of |

| TFA / HCl (Dioxane) | Specific | Removes Boc group.[1] Nitro group remains intact.[1] |

| High | Reduces Nitro to Aniline cleanly. | |

| Critical Fail | Reduces Nitro and Ester (Boc) and potentially cleaves ether.[1] Avoid. | |

| Medium | Stable at RT; risk of elimination/cleavage at high temp.[1] |

Troubleshooting Guide

-

Problem: Loss of Boc group during reduction.

-

Cause: Use of

or -

Solution: Switch to

(neutral conditions) as described in Protocol A.

-

-

Problem: Cleavage of the ether linkage.

-

Problem: "Reaction with amines" yields no product.

References

-

Nucleophilic Arom

) Mechanism: -

Chemoselective Nitro Reduction Protocols

-

Pyrrolidine Scaffold Synthesis (Patent Literature)

-

General Reactivity of 4-Nitrophenyl Ethers

Sources

- 1. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | C9H18N2O3 | CID 11229445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

Chiral separation of pyrrolidine enantiomers

Application Note: Strategic Chiral Separation of Pyrrolidine Enantiomers

Executive Summary

Pyrrolidine moieties are fundamental pharmacophores in drug development, present in ACE inhibitors (e.g., Captopril), proline mimetics, and nicotinic acetylcholine receptor agonists. However, their chiral separation presents distinct challenges:

-

Chemical Basicity: Secondary amines often interact with residual silanols on stationary phases, leading to severe peak tailing.

-

Lack of Chromophores: Many pyrrolidine derivatives lack strong UV absorption, complicating detection.

-

Stereochemical Stability: Rapid racemization can occur under improper pH conditions.

This guide provides three validated workflows to address these challenges, moving from high-throughput screening to specialized isolation techniques.

Method Selection Strategy

Before initiating wet chemistry, categorize your analyte to select the correct workflow.

Figure 1: Decision matrix for selecting the optimal chiral separation pathway.

Protocol A: Immobilized Polysaccharide CSPs (The "Workhorse" Method)

Applicability: Broadest range of pyrrolidine derivatives; suitable for HPLC and SFC. Mechanism: Hydrogen bonding and dipole-dipole interactions in a chiral cavity.

Column Selection

We utilize Immobilized Chiral Stationary Phases (CSPs) to allow for robust solvent compatibility (e.g., DCM, THF) which can be crucial for solubility.

-

Primary Screen: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))[1][2][3]

-

Why: The "IG" selector often shows superior selectivity for amines due to the meta-substituents on the phenyl ring.

-

-

Secondary Screen: Chiralpak IC / IA.[4]

HPLC Conditions (Normal/Polar Organic Mode)

-

Mobile Phase: n-Hexane / Ethanol (80:20) or 100% Acetonitrile.

-

Critical Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

-

Scientific Rationale: Pyrrolidines are bases (

). Without a basic additive, the amine protonates and interacts ionically with residual silanols on the silica support, causing peak tailing. The additive competes for these sites.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

SFC Conditions (High Throughput/Prep)

Supercritical Fluid Chromatography (SFC) is preferred for preparative scale due to low viscosity and easy solvent recovery.

-

Mobile Phase: CO

/ Methanol (85:15). -

Additive: 0.2% Isopropylamine (IPA) or DEA in the co-solvent (Methanol).

-

Back Pressure: 120–150 bar.

-

Column Temp: 40°C.

Protocol B: Crown Ether CSPs (The "Specialist" Method)

Applicability: Specifically for primary and secondary amines (e.g., free proline derivatives) where the amine is near the chiral center.

Mechanism: Host-guest complexation. The ammonium ion (

Critical Requirement: Acidic pH

Unlike polysaccharide columns, Crown Ether columns (e.g., Crownpak CR-I(+) ) require the analyte to be positively charged (protonated) to form the complex.

Experimental Protocol

-

Mobile Phase: Perchloric Acid (HClO

) pH 1.0 to 2.0 / Acetonitrile (85:15).-

Warning: Do not use basic additives.[8] Do not use Potassium (

) salts, as

-

-

Temperature: Lower temperatures (0°C to 15°C) significantly enhance resolution by stabilizing the host-guest complex.

Figure 2: Optimization loop for Crown Ether separations. Temperature control is the most potent variable.

Protocol C: Indirect Separation (Marfey’s Reagent)

Applicability: Pyrrolidines lacking UV chromophores (e.g., Proline, 3-hydroxypyrrolidine). Mechanism: Derivatization with FDAA (Marfey’s Reagent) converts enantiomers into diastereomers , which have different physical properties and can be separated on a standard C18 column.

Reaction Protocol

-

Prepare Sample: 50 µL of 50 mM pyrrolidine sample in water.

-

Add Base: Add 100 µL of 1 M NaHCO

. -

Add Reagent: Add 200 µL of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in Acetone.

-

Incubate: Heat at 40°C for 60 minutes.

-

Quench: Stop reaction with 20 µL of 2 M HCl.

-

Dilute: Add 500 µL Acetonitrile/Water (50:50) before injection.

HPLC Analysis (Achiral)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 340 nm (The dinitrophenyl group provides a strong chromophore).

-

Elution Order: The L-DAA derivative typically elutes before the D-DAA derivative due to intramolecular hydrogen bonding in the D-isomer reducing its polarity.[9]

Summary of Experimental Parameters

| Parameter | Polysaccharide (IG/IC) | Crown Ether (CR-I) | Marfey's (Derivatization) |

| Analyte State | Free base (neutral) | Ammonium salt (cation) | Diastereomer (neutral/acidic) |

| Mobile Phase pH | Basic (> 9.0) | Acidic (1.0 - 2.[8]0) | Acidic (Gradient) |

| Key Additive | 0.1% DEA or TEA | Perchloric Acid (HClO | Formic Acid (post-reaction) |

| Temperature | 25°C - 40°C | 0°C - 25°C | 40°C (Reaction), 25°C (Run) |

| Scale Up | Excellent (SFC/HPLC) | Low (Analytical only) | N/A (Analytical only) |

| Detection | UV (requires chromophore) | UV (low wavelength) | UV 340 nm (Strong) |

References

-

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IG. Retrieved from [Link][5]

-

Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from [Link][5]

-

National Institutes of Health (NIH). (2025). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Retrieved from [Link]

-

Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis. Retrieved from [Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. CHIRALPAK immobilised phases [kinesis-australia.com.au]

- 3. chiraltech.com [chiraltech.com]

- 4. chiraltech.com [chiraltech.com]

- 5. hplc.eu [hplc.eu]

- 6. chiraltech.com [chiraltech.com]

- 7. chiraltech.com [chiraltech.com]

- 8. chiraltech.com [chiraltech.com]

- 9. assets.fishersci.com [assets.fishersci.com]

Advanced HPLC Purification Protocol for Pyrrolidine Derivatives

Introduction: The Pyrrolidine Challenge

Pyrrolidine derivatives represent a unique challenge in liquid chromatography due to their physicochemical properties. As secondary amines, they typically exhibit high basicity (

The result? Severe peak tailing, poor resolution, and low recovery.

Furthermore, many pyrrolidine scaffolds lack significant conjugation, rendering them "UV-silent" above 220 nm. This protocol moves beyond generic purification advice, offering a targeted, self-validating system for purifying these difficult amines with high purity (>95%) and yield.

Strategic Method Development

The pH Switch Strategy

The most effective way to purify pyrrolidines is to control their ionization state. You have two primary routes:

-

Route A: Low pH (Ion Suppression of Silanols) [1]

-

Mechanism: At pH < 3, residual silanols are protonated (

), suppressing the cation-exchange mechanism. -

Additive: Trifluoroacetic acid (TFA) is the gold standard here. It acts as an ion-pairing agent, forming a hydrophobic ion pair with the pyrrolidine, which improves retention and peak shape on C18 columns.

-

Trade-off: TFA suppresses MS ionization and can be difficult to remove completely from the final product.

-

-

Route B: High pH (Neutralization of Analyte)

-

Mechanism: At pH > 10, the pyrrolidine is deprotonated (free base). Neutral molecules do not interact with silanols and generally exhibit higher loading capacity on C18.

-

Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) resistant to alkaline hydrolysis.

-

Benefit: Better peak symmetry and easier salt removal.

-

Detection for Non-Chromophoric Targets

If your derivative lacks a UV chromophore (e.g., simple alkyl-pyrrolidines):

-

ELSD/CAD: Universal detection based on aerosol charging/scattering. Ideal for prep-work.

-

MS Detection: Use Formic Acid or Ammonium Bicarbonate (volatile buffers). Avoid non-volatile phosphate buffers.

-

Low-UV Monitoring: Monitor at 205 nm or 210 nm . Note: You must use UV-transparent solvents (HPLC-grade Acetonitrile) and avoid acetone traces.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal purification path based on your specific pyrrolidine derivative's properties.

Caption: Decision matrix for column and buffer selection based on analyte polarity and UV activity.

Detailed Experimental Protocols

Buffer Preparation Guide

Correct buffer preparation is critical for reproducibility.

| Buffer System | pH Range | Preparation (1L) | Application |

| 0.1% TFA (Low pH) | ~2.0 | Add 1.0 mL Trifluoroacetic Acid to 1L HPLC Water. | General screening; sharp peaks; ion-pairing. |

| Ammonium Bicarbonate (High pH) | ~10.0 | Dissolve 790 mg | Prep scale-up; basic compounds; MS compatible.[2] |

| Ammonium Formate (Mid pH) | ~3.8 | 10mM Ammonium Formate adjusted with Formic Acid. | MS sensitive work; less suppression than TFA. |

Protocol A: Analytical Scouting (The "TFA Screen")

Purpose: To quickly assess purity and retention behavior.

-

Column: C18,

mm, 3.5 µm (e.g., ZORBAX Eclipse Plus or XBridge BEH). -

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 210 nm (Reference 360 nm) or MS (ESI+).

-

Analysis:

-

If peak is sharp but early eluting (

): Switch to HILIC or Phenyl-Hexyl column. -

If peak tails (

): Increase TFA to 0.2% or switch to High pH method.

-

Protocol B: Preparative Purification (High pH Method)

Purpose: High-loading purification for free-base isolation.

Prerequisites:

-

Column: High-pH stable hybrid column (e.g., Waters XBridge Prep C18,

mm, 5 µm). -

System: Prep-HPLC with fraction collector.

Step-by-Step:

-

Sample Prep: Dissolve crude material in DMSO:Methanol (1:1). If the sample is an HCl salt, add minimal

to neutralize before injection (prevents system pH shock). Filter through 0.45 µm PTFE. -

Mobile Phase:

-

Focused Gradient: Based on analytical scout, design a shallow gradient.

-

Example: If analytical retention is at 40% B, run Prep Gradient from 30% B to 50% B over 15 minutes.

-

-

Flow Rate: 20–25 mL/min (for 19mm ID column).

-

Collection: Trigger on UV threshold (slope detection) or MS signal.

-

Post-Run: Lyophilize fractions immediately. Ammonium bicarbonate is volatile and will sublime, leaving the free base pyrrolidine.

Troubleshooting & Optimization

Peak Tailing[5][6]

-

Fix 1: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Not MS recommended.

-

Fix 2: Switch to a "Charged Surface Hybrid" (CSH) column which has a low-level positive surface charge to repel basic amines.

"Ghost" Peaks or Baseline Drift at Low UV

-

Cause: Impure TFA or oxidized THF/Ethers in the sample.

-

Fix: Use "LC-MS Grade" additives only. Ensure sample solvent matches the starting mobile phase conditions.[6][7]

Poor Solubility

-

Issue: Pyrrolidine salts may crash out in high organic gradients.

-

Fix: Ensure the aqueous buffer concentration is sufficient (min 10mM) to maintain solubility, or use a "sandwich" injection method (DMF plug).

References

-

Phenomenex. (2025).[4][8] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

-

SIELC Technologies. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

Sources

- 1. labcompare.com [labcompare.com]

- 2. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. fda.gov [fda.gov]

- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]

- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. researchgate.net [researchgate.net]

Synthesis of novel heterocyclic compounds from pyrrolidine precursors

Strategic Importance: Escaping "Flatland" in Drug Discovery

The pyrrolidine ring is a privileged pharmacophore, ubiquitous in natural alkaloids (e.g., nicotine, hygrine) and top-selling pharmaceuticals. However, modern drug discovery is shifting away from flat, aromatic-heavy structures toward scaffolds with higher three-dimensionality—quantified by the fraction of sp3-hybridized carbons (

Increasing

-

Spiro-Annulation: Creating rigid spiro-fused systems via stereoselective 1,3-dipolar cycloaddition.

-

Core Functionalization: Direct C(sp3)–H activation to access fused lactam scaffolds.

Protocol A: Stereoselective Synthesis of Spirooxindole-Pyrrolidines

1. Principle & Mechanism

This protocol utilizes a multicomponent 1,3-dipolar cycloaddition. The reaction involves the in situ generation of an azomethine ylide (dipole) from isatin and a secondary amino acid (e.g., proline or sarcosine), which subsequently undergoes a [3+2] cycloaddition with an electron-deficient dipolarophile (e.g., chalcone or nitrostyrene).

Key Mechanistic Features:

-

Decarboxylation: The condensation of isatin and proline forms an iminium ion, which undergoes thermal decarboxylation to generate the reactive azomethine ylide.

-

Stereocontrol: The reaction typically proceeds via a concerted path where the dipole approaches the dipolarophile in an endo-transition state to minimize steric repulsion, yielding high diastereoselectivity.

2. Workflow Diagram (Mechanism)

Figure 1: Mechanistic pathway for the formation of spirooxindole-pyrrolizidines via azomethine ylide intermediates.

3. Experimental Protocol

Target Compound: Spiro[indoline-3,3'-pyrrolizidin]-2-one derivatives. Scale: 1.0 mmol (Pilot).

Reagents:

-

Isatin (1.0 equiv, 147 mg)

-

L-Proline (1.0 equiv, 115 mg)

-

(E)-Chalcone (1.0 equiv, 208 mg)

-